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Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of
Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3]
These enzymes are critical components of the cellular machinery for DNA single-strand break
(SSB) repair.[1][2] By inhibiting PARP, Venadaparib prevents the repair of SSBs, which then
convert to more lethal double-strand breaks (DSBs) during DNA replication.[2][4] In cancer cells
with pre-existing defects in homologous recombination (HR) repair pathways, such as those
with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to synthetic lethality and
cell death.[1][5] Venadaparib is under development for the treatment of various solid tumors,
including gastric, breast, and ovarian cancers.[6][7][8] This document provides a detailed
overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally
administered Venadaparib, along with protocols for its analysis.

Pharmacokinetic Profile

Oral Venadaparib is rapidly absorbed, with dose-proportional pharmacokinetics observed in
the clinical setting.[9] Studies in healthy subjects have shown that its systemic exposure is not
significantly affected by a high-fat meal, although a slight delay in absorption and a decrease in
maximum plasma concentration (Cmax) were observed.[6][10] Furthermore, the
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pharmacokinetic profiles of Venadaparib are comparable across Korean, Caucasian, and

Chinese populations.[6][10]

Table 1: Summary of Non-Clinical Pharmacokinetic

"  Venadanarib i le ICR Mi

Parameter Value Unit Study Conditions
Single oral dose of 60
Cmax Not Reported
mg/kg
Single oral dose of 60
Tmax 0.25 hours
mg/kg
Terminal Elimination Single intravenous
) 0.90 hours
Half-life (t1/2) dose of 20 mg/kg
Volume of Distribution Single intravenous
5.28 L/kg
at Steady-State (Vss) dose of 20 mg/kg
Oral Bioavailability 70.63% % Solution formulation

Data sourced from a
study in healthy

female ICR mice.[1]

Table 2: Summary of Clinical Pharmacokinetic
Parameters of Venadaparib in Healthy Male Subjects (80
mg Single Oral Dose)
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Paramete
r

Korean
(Fasted)

Korean
(Fed)

Caucasia
n
(Fasted)

Caucasia
n (Fed)

Chinese
(Fasted)

Unit

Cmax
(Geometric
Mean
Ratio,
Fed/Fasted

)

0.82
(0.7457-
0.9094)

0.77
(0.6871-
0.8609)

AUClast
(Geometric
Mean
Ratio,

Fed/Fasted
)

1.02
(0.9088-
1.1339)

0.96
(0.9017-
1.0186)

There were
no
statistically
significant
differences
in Cmax
(P=0.45) or
AUClast
(P=0.30)
among the
three
ethnic
groups in
the fasted
state.[10]

Pharmacodynamic Profile

Venadaparib is a highly potent inhibitor of PARP-1 and PARP-2.[2] Its pharmacodynamic

effects have been demonstrated through both in vitro enzymatic assays and in vivo tumor
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models, showing significant and sustained inhibition of PARP activity within tumor tissue.[1][3]

Table 3: In Vitro and In Vivo Pharmacodynamic

Properties of Venadaparib

Parameter Value Unit Assay/Model

Recombinant human
PARP-1 IC50 14 nM PARP-1 enzymatic

assay

Recombinant human
PARP-2 IC50 1.0 nM PARP-2 enzymatic
assay

OV_065 patient-

derived xenograft
Intratumoral PARP

o >90% % (PDX) model at 12.5
Inhibition )
mg/kg, sustained for
up to 24 hours
Tumor tissue samples
Clinical PARP from patients in a
o = 90% %
Inhibition Phase 1 study at

doses = 10 mg

IC50 values indicate
the concentration of
the drug required to
inhibit 50% of the
enzyme's activity.[1][2]
[71[11]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Venadaparib is the inhibition of PARP-1 and PARP-2,
which are central to the repair of DNA single-strand breaks (SSBs). In cells with deficient
homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation
of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during cell division.
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These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell
death, a concept known as synthetic lethality.

Normal Cell (HR Proficient) Cancer Cell (HR Deficient) + Venadaparib
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Caption: Mechanism of action of Venadaparib leading to synthetic lethality.
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Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Venadaparib in
Plasma

This protocol outlines the general steps for quantifying Venadaparib concentrations in plasma
samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).

e Sample Preparation:

o

Thaw frozen plasma samples on ice.

[e]

To a 50 pL aliquot of plasma, add 150 pL of acetonitrile containing an internal standard
(e.g., a stable isotope-labeled Venadaparib).

[e]

Vortex the mixture for 1 minute to precipitate proteins.

o

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]

[¢]

Transfer the supernatant to a clean 96-well plate for analysis.
e LC/MS-MS Analysis:

o Inject an appropriate volume of the prepared sample onto an LC/MS-MS system (e.g.,
Agilent 1290 Infinity).[1]

o Chromatographic Separation: Use a suitable C18 column to separate Venadaparib from
other plasma components. The mobile phase typically consists of a gradient of an
agueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g.,
acetonitrile with 0.1% formic acid).

o Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using
multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion
transitions for Venadaparib and the internal standard.

e Data Analysis:
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o Construct a calibration curve by plotting the peak area ratio of Venadaparib to the internal
standard against the nominal concentration of the calibration standards.

o Determine the concentration of Venadaparib in the plasma samples by interpolating their
peak area ratios from the calibration curve.

o Pharmacokinetic parameters (Cmax, Tmax, AUClast, etc.) are calculated using a non-
compartmental method with software such as Phoenix WinNonlin.[6]

Pharmacokinetic Analysis Workflow

Protein Precipitation —~ . . w| Supernatant to Data Analysis
(Acetonitrile + IS) »>|  Centrifugation > 96-well plate (Phoenix WinNonlin)

Plasma Sample
Collection

Y

Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis of Venadaparib in plasma.

Protocol 2: Pharmacodynamic Analysis of PARP
Inhibition in Tumor Tissue

This protocol describes a method to assess the pharmacodynamic effect of Venadaparib by
measuring the inhibition of poly(ADP-ribose) (PAR) formation in tumor tissue from xenograft
models.

e Animal Dosing and Sample Collection:

o Establish tumor xenografts in immunocompromised mice (e.g., OV_065 patient-derived
xenograft model in athymic nude mice).[1]

o Administer Venadaparib orally at the desired dose (e.g., 12.5 mg/kg once daily).[1]

o At specified time points post-dosing (e.g., 4, 7, and 24 hours), euthanize the mice and
collect plasma and tumor samples.[1][12]

o Snap-freeze tumor samples in liquid nitrogen and store at -70°C until analysis.[12]
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« Tumor Lysate Preparation:

o Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and
phosphatase inhibitors.

o Centrifuge the homogenate at high speed to pellet cellular debris.

o Collect the supernatant (tumor lysate) and determine the protein concentration using a
standard assay (e.g., BCA assay).

e PAR Level Quantification (ELISA-based):

[¢]

Use a commercially available ELISA kit for the detection of PAR.

[e]

Coat a 96-well plate with an anti-PAR antibody.

o

Add diluted tumor lysates to the wells and incubate to allow PAR to bind to the antibody.

Wash the wells to remove unbound material.

[¢]

o

Add a detection antibody conjugated to an enzyme (e.g., HRP).

[e]

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

o

Measure the absorbance using a plate reader.

o Data Analysis:

o Normalize the PAR levels to the total protein concentration for each sample.

o Calculate the percentage of PARP inhibition in the Venadaparib-treated groups relative to
the vehicle-treated control group.

Pharmacodynamic Analysis Workflow
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Caption: Workflow for pharmacodynamic analysis of PARP inhibition.

Conclusion

Venadaparib is a promising next-generation PARP inhibitor with favorable physicochemical
properties, a well-defined mechanism of action, and a predictable pharmacokinetic and
pharmacodynamic profile.[1][3][13] The provided protocols offer a foundation for researchers to
conduct pharmacokinetic and pharmacodynamic analyses of Venadaparib in preclinical and
clinical settings. These studies are crucial for optimizing dosing strategies and further
elucidating the therapeutic potential of Venadaparib in the treatment of cancers with
homologous recombination deficiencies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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